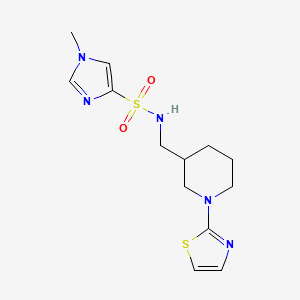
1-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-imidazole-4-sulfonamide is a chemical compound that has recently gained attention due to its potential applications in scientific research. This compound is also known as TAK-659 and is classified as a small molecule inhibitor. TAK-659 has been found to be effective in inhibiting the activity of certain enzymes and proteins that are involved in various biological processes.
Mecanismo De Acción
TAK-659 works by binding to the active site of BTK and ITK, thereby inhibiting their activity. BTK is a protein that plays a crucial role in the development of B-cells, which are responsible for producing antibodies. ITK, on the other hand, is involved in the activation of T-cells, which are responsible for fighting infections. By inhibiting the activity of BTK and ITK, TAK-659 can prevent the growth and proliferation of cancer cells and reduce inflammation in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
TAK-659 has been found to have various biochemical and physiological effects. It can inhibit the proliferation and survival of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. TAK-659 has also been found to have immunomodulatory effects by reducing the activation of T-cells and B-cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its specificity towards BTK and ITK, which makes it a potential candidate for the treatment of various diseases. However, TAK-659 has some limitations for lab experiments as it can be toxic to cells at high concentrations. It also has poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of TAK-659. One potential direction is the development of more potent and selective inhibitors of BTK and ITK. Another direction is the investigation of the potential use of TAK-659 in combination with other drugs for the treatment of various diseases. Additionally, the development of new formulations of TAK-659 with improved solubility and bioavailability could also be explored. Overall, TAK-659 has shown great potential in scientific research and could have significant implications for the treatment of various diseases in the future.
Métodos De Síntesis
TAK-659 can be synthesized using a multi-step process involving the coupling of various chemical compounds. The first step involves the synthesis of 1-(thiazol-2-yl)piperidine, which is then coupled with N-methylimidazole-4-sulfonyl chloride to form 1-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-imidazole-4-sulfonamide. The final product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
TAK-659 has been found to be effective in inhibiting the activity of various enzymes and proteins such as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). This makes it a potential candidate for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. TAK-659 has also been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
1-methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S2/c1-17-9-12(15-10-17)22(19,20)16-7-11-3-2-5-18(8-11)13-14-4-6-21-13/h4,6,9-11,16H,2-3,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQUXIBLYXHNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-imidazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

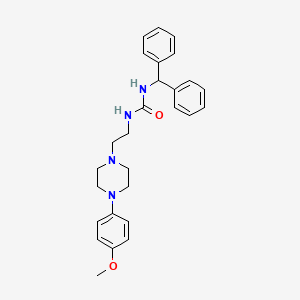
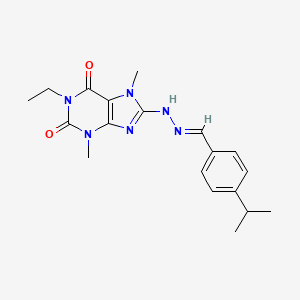
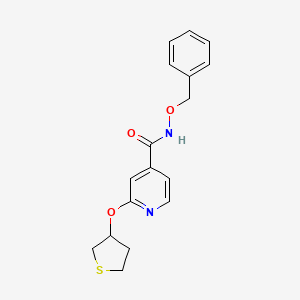

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2908842.png)
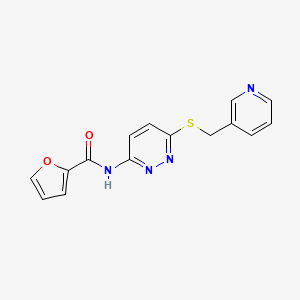
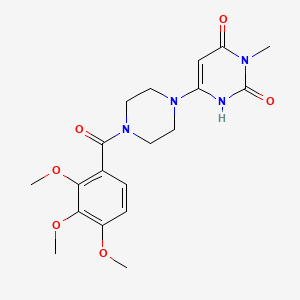
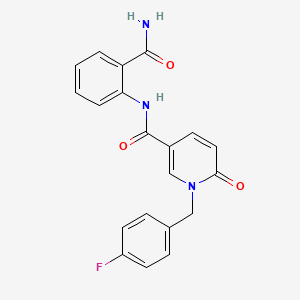
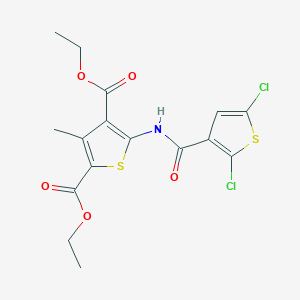
![4-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2908851.png)
![4-butoxy-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2908852.png)
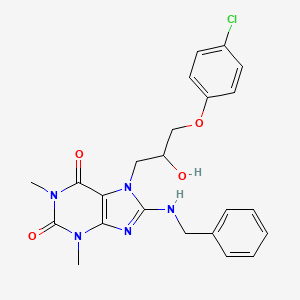
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2908855.png)
